Cas no 196600-73-4 ((2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid)

(2S)-2-{(Benzyloxy)carbonylamino}-2-methylpentanedioic acid is a chiral amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group and a methyl-substituted glutaric acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry research, where its stereospecificity and functional groups enable controlled modifications. The Cbz group offers selective deprotection under mild hydrogenolysis conditions, while the methyl substitution enhances steric influence, aiding in the study of conformational effects. Its carboxylate moieties provide sites for further derivatization, making it valuable for constructing complex molecular architectures. The product’s high purity and defined stereochemistry ensure reproducibility in synthetic applications.
(2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid structure
196600-73-4 structure
Product name:(2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid
CAS No:196600-73-4
MF:C14H17NO6
Molecular Weight:295.287884473801
CID:5952064
PubChem ID:20681205

(2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
    • L-Glutamic acid, 2-methyl-N-[(phenylmethoxy)carbonyl]-
    • (2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid
    • (S)-2-(benzyloxycarbonylamino)-2-methylpentanedioic acid
    • SCHEMBL1398932
    • Cbz-
    • A inverted exclamation mark-methyl-L-Glu
    • N-benzyloxycarbonyl-alpha-methylglutarnic acid
    • n-benzyloxycarbonyl-alpha-methylglutamic acid
    • Cbz-alpha-methyl-L-Glu
    • EN300-12635613
    • 196600-73-4
    • TUHIITZLWRBWLF-AWEZNQCLSA-N
    • インチ: 1S/C14H17NO6/c1-14(12(18)19,8-7-11(16)17)15-13(20)21-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t14-/m0/s1
    • InChIKey: TUHIITZLWRBWLF-AWEZNQCLSA-N
    • SMILES: C(O)(=O)[C@](C)(CCC(O)=O)NC(OCC1=CC=CC=C1)=O

計算された属性

  • 精确分子量: 295.10558726g/mol
  • 同位素质量: 295.10558726g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 391
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 113Ų

(2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-12635613-2.5g
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
196600-73-4
2.5g
$3249.0 2023-05-25
Enamine
EN300-12635613-5.0g
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
196600-73-4
5g
$4806.0 2023-05-25
Enamine
EN300-12635613-0.25g
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
196600-73-4
0.25g
$1525.0 2023-05-25
Enamine
EN300-12635613-0.5g
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
196600-73-4
0.5g
$1591.0 2023-05-25
Enamine
EN300-12635613-0.1g
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
196600-73-4
0.1g
$1459.0 2023-05-25
Enamine
EN300-12635613-10000mg
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
196600-73-4
10000mg
$7128.0 2023-10-02
Enamine
EN300-12635613-1000mg
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
196600-73-4
1000mg
$1658.0 2023-10-02
Enamine
EN300-12635613-5000mg
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
196600-73-4
5000mg
$4806.0 2023-10-02
Enamine
EN300-12635613-0.05g
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
196600-73-4
0.05g
$1393.0 2023-05-25
Enamine
EN300-12635613-1.0g
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-methylpentanedioic acid
196600-73-4
1g
$1658.0 2023-05-25

(2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid 関連文献

(2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acidに関する追加情報

Exploring the Compound CAS No 196600-73-4: (2S)-2-{(Benzyloxy)Carbonylamino}-2-Methylpentanedioic Acid

The compound with CAS No 196600-73-4, known as (2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in various research and industrial applications. The benzyloxy group, along with the carbonylamino and methylpentanedioic acid components, contributes to its versatile chemical properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as stereoselective synthesis and catalytic processes. These methods ensure high yields and purity, making it accessible for large-scale production. The stereochemistry of the compound, particularly the (2S) configuration, plays a crucial role in its biological activity and chemical reactivity. This has been extensively studied in recent research papers, where the compound has been employed as a key intermediate in the synthesis of bioactive molecules.

In the realm of pharmacology, (2S)-2-{(benzyloxy)carbonylamino}-2-methylpentanedioic acid has shown promise as a precursor for drug development. Its ability to act as a chiral building block has been highlighted in several studies, where it has been used to construct complex molecules with specific therapeutic targets. For instance, researchers have utilized this compound to synthesize analogs of known bioactive agents, demonstrating its potential in creating novel drugs with enhanced efficacy and reduced side effects.

Moreover, the compound's role in materials science is equally noteworthy. Its ability to form stable complexes and participate in polymerization reactions has led to its exploration in the development of advanced materials. Recent studies have focused on its application in creating biodegradable polymers and drug delivery systems, where its methylpentanedioic acid moiety contributes to biocompatibility and degradation properties.

The benzyloxy group within the molecule serves as a protective unit during synthesis, ensuring stability during reaction conditions. This feature has been exploited in multi-step synthesis protocols, where precise control over functional group transformations is essential. The removal of this protective group under specific conditions allows for further functionalization of the molecule, expanding its utility across diverse applications.

From an environmental perspective, the synthesis and application of this compound align with sustainable chemistry principles. Researchers have emphasized the importance of minimizing waste and optimizing reaction conditions to reduce ecological impact. The use of renewable feedstocks and energy-efficient processes has been advocated in recent studies involving this compound.

In conclusion, CAS No 196600-73-4 represents a multifaceted compound with significant potential across various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond. As ongoing research continues to uncover new applications and optimize its use, this compound stands at the forefront of modern chemical innovation.

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